molecular formula C13H14N2O2 B12760895 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one CAS No. 133414-54-7

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one

Cat. No.: B12760895
CAS No.: 133414-54-7
M. Wt: 230.26 g/mol
InChI Key: FWITYCSJTUCFDL-UHFFFAOYSA-N
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Description

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve cyclization reactions starting from appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 9th position using reagents like methanol and a catalyst.

    Reduction: Reduction of specific double bonds to achieve the tetrahydro configuration.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalytic hydrogenation: For reduction steps.

    Automated synthesis: Using flow chemistry techniques for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced derivatives.

    Substitution: Introduction of various functional groups like halogens, nitro groups, etc.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one would depend on its specific biological target. Generally, it might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: The parent compound.

    9-Methoxycinnoline: A simpler analog.

    Tetrahydrocinnoline: Lacking the methoxy group.

Uniqueness

4,4a,5,6-Tetrahydro-9-methoxybenzo(h)cinnolin-3(2H)-one is unique due to its specific substitution pattern and tetrahydro configuration, which might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

133414-54-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

9-methoxy-4,4a,5,6-tetrahydro-2H-benzo[h]cinnolin-3-one

InChI

InChI=1S/C13H14N2O2/c1-17-10-5-4-8-2-3-9-6-12(16)14-15-13(9)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,14,16)

InChI Key

FWITYCSJTUCFDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC3C2=NNC(=O)C3)C=C1

Origin of Product

United States

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